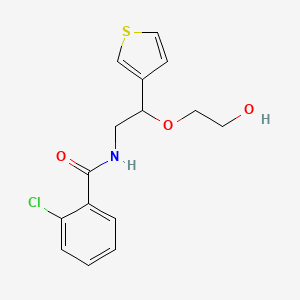

2-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide is a synthetic organic compound that features a benzamide core with a chloro substituent, a hydroxyethoxy group, and a thiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Nucleophilic Substitution: Starting with a benzamide derivative, a chloro group can be introduced via nucleophilic substitution using a chlorinating agent such as thionyl chloride.

Ether Formation: The hydroxyethoxy group can be introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

Thiophene Introduction: The thiophen-3-yl group can be attached through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives and palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethoxy group can be oxidized to form corresponding carbonyl compounds.

Reduction: The chloro group can be reduced to a hydrogen atom, or the benzamide can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or catalytic hydrogenation.

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of amines or dechlorinated products.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyethoxy and thiophenyl groups could play roles in enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 2-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide include:

2-chloro-N-(2-(2-hydroxyethoxy)ethyl)benzamide: Lacks the thiophen-3-yl group, potentially altering its chemical and biological properties.

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide: Lacks the chloro substituent, which could affect its reactivity and interactions.

2-chloro-N-(2-(2-methoxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide: The methoxy group instead of hydroxyethoxy could influence its solubility and reactivity.

These comparisons highlight the unique structural features of this compound and their potential impact on its properties and applications.

Biological Activity

2-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide, with the CAS number 2034365-58-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure includes a benzamide moiety, a chloro substituent, and a thiophene ring, which may contribute to its pharmacological properties.

- Molecular Formula : C15H16ClNO3S

- Molecular Weight : 325.8 g/mol

- Structure : The compound features a benzamide structure with a hydroxyethoxy group and a thiophene ring, which are known for their diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial effects. For instance, studies on related benzamide derivatives have shown activity against bacterial strains such as Mycobacterium tuberculosis and Escherichia coli, often comparable to established antibiotics like isoniazid and ciprofloxacin . The presence of the thiophene ring is believed to enhance the lipophilicity and membrane permeability of these compounds, facilitating their uptake into microbial cells.

Anti-inflammatory Properties

Thiophene derivatives have also been noted for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro studies suggest that the introduction of hydroxyethoxy groups can modulate the compound's interaction with inflammatory pathways, potentially leading to reduced inflammation in cellular models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Key factors influencing its activity include:

- Chloro Substituent : Enhances lipophilicity and may influence receptor binding.

- Hydroxyethoxy Group : Increases solubility and bioavailability.

- Thiophene Ring : Contributes to the overall pharmacological profile by participating in π-stacking interactions with biological targets.

Case Studies

- In Vitro Studies : A series of synthesized benzamide derivatives were evaluated against various pathogens. The results indicated that modifications similar to those found in this compound led to enhanced antibacterial activity, particularly against Gram-positive bacteria .

- Anti-Cancer Potential : Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation through apoptosis induction. The specific mechanisms are still under investigation but may involve modulation of signaling pathways associated with cell survival and death .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

2-chloro-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO3S/c16-13-4-2-1-3-12(13)15(19)17-9-14(20-7-6-18)11-5-8-21-10-11/h1-5,8,10,14,18H,6-7,9H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVNDGHLMVQTPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(C2=CSC=C2)OCCO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.